Comparative Inhibition Mode of L-Amino Acid Oxidase (LAAO): N-Methylation vs. α-Methylation
Surinamine (N-methyl-L-tyrosine) exhibits a distinct non-competitive inhibition mode against L-amino acid oxidase (LAAO), which is mechanistically different from the mixed-type inhibition exhibited by α-methyl-L-tyrosine, a structurally related analog [1]. This difference was elucidated through Lineweaver-Burk plot analysis, confirming that the site of methylation dictates the inhibitor's interaction with the enzyme-substrate complex [1].
| Evidence Dimension | Mode of Enzyme Inhibition (LAAO) |
|---|---|
| Target Compound Data | Non-competitive inhibitor |
| Comparator Or Baseline | α-Methyl-L-tyrosine (mixed-type inhibitor) |
| Quantified Difference | Qualitative difference in inhibition mechanism (non-competitive vs. mixed-type) |
| Conditions | In vitro L-amino acid oxidase (LAAO) enzymatic assay using spectrophotometric methods and Lineweaver-Burk plot analysis [1] |
Why This Matters
The specific non-competitive inhibition mechanism of Surinamine provides a unique tool for probing LAAO's allosteric regulation, enabling research applications that α-methylated analogs cannot address due to their mixed-type interference with substrate binding.
- [1] Pająk, M. (2020). Methylated derivatives of l-tyrosine in reaction catalyzed by l-amino acid oxidase: isotope and inhibitory effects. The Journal of Biochemistry, 168(5), 509-514. DOI: 10.1093/jb/mvaa068 View Source
